molecular formula C8H17NO2 B8621133 L-Norleucine, ethyl ester

L-Norleucine, ethyl ester

Cat. No.: B8621133
M. Wt: 159.23 g/mol
InChI Key: NOLURLQNLRYBJS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Norleucine, ethyl ester is a derivative of L-norleucine, an amino acid with the chemical formula C6H13NO2. This compound is an ester formed by the reaction of L-norleucine with ethanol. It is a white, crystalline solid that is soluble in water and organic solvents. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Norleucine, ethyl ester can be synthesized through the esterification of L-norleucine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:

L-norleucine+ethanolacid catalystL-norleucine ethyl ester+water\text{L-norleucine} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} L-norleucine+ethanolacid catalyst​L-norleucine ethyl ester+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The esterification reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

L-Norleucine, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to L-norleucine and ethanol in the presence of water and an acid or base catalyst.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: L-norleucine and ethanol.

    Oxidation: Oxo derivatives of this compound.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

L-Norleucine, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of L-Norleucine, ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins or metabolized to produce various bioactive compounds. The ester group can be hydrolyzed to release L-norleucine, which then participates in metabolic pathways such as the synthesis of other amino acids and proteins.

Comparison with Similar Compounds

L-Norleucine, ethyl ester can be compared with other similar compounds, such as:

    L-norvaline ethyl ester: Another amino acid ester with similar chemical properties but different biological activities.

    L-leucine ethyl ester: An ester of L-leucine, which has distinct metabolic and physiological roles.

    L-isoleucine ethyl ester: An ester of L-isoleucine, used in similar research applications but with unique properties.

The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl (2S)-2-aminohexanoate

InChI

InChI=1S/C8H17NO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1

InChI Key

NOLURLQNLRYBJS-ZETCQYMHSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)OCC)N

Canonical SMILES

CCCCC(C(=O)OCC)N

Origin of Product

United States

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